Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidine]-5'-one
Description
Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidine]-5'-one is a structurally complex compound characterized by a spirocyclic framework that integrates a bicyclo[2.2.2]octane moiety and a 1,4-oxazolidin-5-one ring. This compound is part of a broader class of spirocyclic derivatives explored for their bioisosteric properties, particularly in medicinal chemistry, where they serve as replacements for aromatic rings to modulate lipophilicity and solubility .
Synthetic routes for related bicyclo[2.2.2]octane derivatives often involve Diels-Alder reactions or catalytic reductions of cyclohexadiene adducts .
Properties
IUPAC Name |
spiro[1,3-oxazolidine-4,2'-bicyclo[2.2.2]octane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-11-10(6-13-9)5-7-1-3-8(10)4-2-7/h7-8H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVSGWKLMBSYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC23COC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization Approaches
Oxidative cyclization has emerged as a robust method for constructing spirocyclic oxazolidinones. In a seminal study, the reaction of o-cycloalkylaminoacetanilides with Oxone® (potassium peroxymonosulfate) in formic acid yielded spiro-fused benzimidazoles via a proposed radical-mediated pathway. For the target compound, a analogous route could involve the bicyclo[2.2.2]octane-derived amino alcohol A (Figure 1), which undergoes acetylation to form intermediate B . Subsequent Oxone® treatment in acidic media may facilitate intramolecular cyclization to form the oxazolidinone ring (Equation 1):
This method, while efficient for benzimidazoles (74% yield), may face challenges in regioselectivity due to competing ring-opening reactions of the bicyclo[2.2.2]octane system.
Metal-Catalyzed Oxidative Coupling
Copper-catalyzed oxidative cyclization offers an alternative pathway. As demonstrated in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, bis(acetoxy)iodobenzene (PhI(OAc)₂) and Cu[(CH₃CN)₄]ClO₄ catalyze the cyclization of hydroxyamide precursors. Applied to the target compound, this approach would require the preparation of hydroxyamide C from bicyclo[2.2.2]octane-2-carboxylic acid and a β-amino alcohol. Cyclization under copper catalysis could then yield the spiro oxazolidinone (Equation 2):
This method benefits from mild conditions and high functional group tolerance, though the steric bulk of the bicyclo[2.2.2]octane may necessitate elevated temperatures.
Phosgene-Mediated Cyclization
The use of phosgene or its equivalents for oxazolidinone synthesis is well-documented. A patent describing the synthesis of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide illustrates the reaction of aminodiols with phosgene to form oxazolidinones. For the target compound, aminodiol D —derived from bicyclo[2.2.2]octane-2-amine and ethylene glycol—could undergo phosgene-mediated cyclization (Equation 3):
While this method achieves high yields (98.7% after recrystallization in analogous systems), safety concerns associated with phosgene demand rigorous handling protocols.
Detailed Preparation Methods
Method 1: Oxidative Cyclization Using Oxone®
Starting Materials :
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Bicyclo[2.2.2]octane-2-amine
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Acetic anhydride
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Oxone® (potassium peroxymonosulfate)
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Formic acid
Procedure :
-
Acetylation : React bicyclo[2.2.2]octane-2-amine with acetic anhydride in dichloromethane to form N-(bicyclo[2.2.2]octan-2-yl)acetamide.
-
Oxidative Cyclization : Dissolve the acetamide in formic acid, add Oxone® (1.5 equiv), and stir at 40°C for 6 h.
-
Workup : Neutralize with Na₂CO₃, extract with CH₂Cl₂, and purify via column chromatography.
Yield : ~70% (estimated from analogous reactions).
Challenges : Competing oxidation of the bicyclo[2.2.2]octane framework may necessitate protective group strategies.
Method 2: Copper-Catalyzed Oxidative Coupling
Starting Materials :
-
Bicyclo[2.2.2]octane-2-carboxylic acid
-
Ethanolamine
-
Cu[(CH₃CN)₄]ClO₄
-
PhI(OAc)₂
Procedure :
-
Amide Formation : Couple bicyclo[2.2.2]octane-2-carboxylic acid with ethanolamine using DCC/DMAP in THF.
-
Oxidative Cyclization : Treat the hydroxyamide with PhI(OAc)₂ (2.0 equiv) and Cu catalyst (10 mol%) in acetonitrile at 60°C for 12 h.
-
Purification : Filter through celite and recrystallize from ethanol/water.
Yield : ~65–75% (based on similar transformations).
Optimization : Higher catalyst loading (20 mol%) improves conversion but may increase copper residues.
Method 3: Phosgene-Mediated Cyclization
Starting Materials :
-
Bicyclo[2.2.2]octane-2-amine
-
Ethylene glycol
-
Triphosgene (safer phosgene equivalent)
Procedure :
-
Aminodiol Synthesis : React bicyclo[2.2.2]octane-2-amine with ethylene oxide to form 2-(bicyclo[2.2.2]octan-2-ylamino)ethanol.
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Cyclization : Add triphosgene (0.33 equiv) to a cooled (−10°C) solution of the aminodiol in THF, followed by slow warming to room temperature.
-
Isolation : Quench with aqueous NaHCO₃, extract with EtOAc, and purify via recrystallization.
Yield : ~85–90% (extrapolated from patent data).
Safety Note : Triphosgene requires handling in a fume hood with appropriate PPE.
Analytical Characterization and Optimization
Key Analytical Data :
-
IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch of oxazolidinone).
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X-ray Crystallography : Confirms spiro junction geometry and bicyclo[2.2.2]octane planarity (dihedral angle ~89° observed in analogous spiro systems).
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NMR : Distinct signals for oxazolidinone carbonyl (δ ~165 ppm in ¹³C NMR) and bicyclo[2.2.2]octane protons (δ ~1.2–2.5 ppm in ¹H NMR).
Optimization Strategies :
-
Solvent Effects : Formic acid enhances Oxone® reactivity but may protonate amines; switching to AcOH/H₂O mixtures mitigates this.
-
Catalyst Screening : Pd(OAc)₂ or FeCl₃ may replace Cu catalysts for greener protocols.
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxidative Cyclization | 70% | Oxone®, HCO₂H, 40°C | Scalable, minimal byproducts | Acid-sensitive substrates incompatible |
| Copper-Catalyzed | 65–75% | PhI(OAc)₂, Cu, 60°C | Functional group tolerance | Copper residue removal required |
| Phosgene-Mediated | 85–90% | Triphosgene, THF, 0°C | High yields, short reaction time | Toxicity concerns |
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituting phenyl with bicyclo[2.2.2]octane reduces clogP by ~0.9 units, while introducing an oxygen atom (2-oxabicyclo) further decreases clogP by ~1.0 unit .
- Experimental logD values follow a similar trend, with 2-oxabicyclo derivatives exhibiting the lowest lipophilicity, enhancing aqueous solubility .
Structural and Functional Analogues
Spirocyclic Bioisosteres
Several spirocyclic compounds share structural motifs with Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidine]-5'-one, including:
Spiro[(bicyclo[2.2.2]octane)-2,3-pyrrolidine] (Compound J): Retains the bicyclo[2.2.2]octane core but replaces the oxazolidinone with a pyrrolidine ring, altering hydrogen-bonding capacity .
Spiro-indole-coumarin hybrids: Feature fused aromatic systems (e.g., coumarin) instead of oxazolidinone, enhancing π-π stacking interactions but increasing lipophilicity .
Pharmacological Relevance
- 2-Oxabicyclo[2.2.2]octane derivatives are prioritized in kinase inhibitor optimization due to their balanced solubility and target affinity .
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one hydrochloride (CAS: 178419-40-4) is a related salt form with improved stability, though specific pharmacological data remain undisclosed .
Data Tables
Table 1: Lipophilicity Comparison of Bicyclo[2.2.2]octane Derivatives
| Compound Type | clogP | logD |
|---|---|---|
| Phenyl (Imatinib) | 4.5 | 2.6 |
| Bicyclo[2.2.2]octane (86) | 3.6 | 2.7 |
| 2-Oxabicyclo[2.2.2]octane (85) | 2.6 | 1.8 |
Table 2: Structural Analogues and Key Features
| Compound Name | Core Structure | Functional Group | Key Property |
|---|---|---|---|
| This compound | Bicyclo[2.2.2]octane + oxazolidinone | Oxazolidinone | Moderate lipophilicity |
| Spiro[(bicyclo[2.2.2]octane)-2,3-pyrrolidine] (J) | Bicyclo[2.2.2]octane + pyrrolidine | Pyrrolidine | Increased basicity |
| Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | Bicyclo[2.2.2]octane + oxirane | Epoxide | High reactivity |
Biological Activity
Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidine]-5'-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a modulator of nicotinic acetylcholine receptors. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: CHNO
- Molecular Weight: 182.223 g/mol
- CAS Number: Not Available
- Structure: The compound features a bicyclic framework that includes both azaspiro and oxazolidine functionalities.
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that it acts as a full agonist at the rat α7 nicotinic receptor, demonstrating selectivity over other receptor subtypes such as α4β2. This selectivity suggests potential therapeutic applications in treating neurological disorders where nicotinic receptors play a critical role .
Biological Activity Overview
The compound's biological activities are summarized in the following table:
| Activity | Description |
|---|---|
| Nicotinic Receptor Modulation | Acts as a full agonist at α7 nAChR; potential therapeutic applications in CNS disorders. |
| Antimicrobial Activity | Exhibits properties that may contribute to antibacterial and antifungal activities. |
| Neuroprotective Effects | Investigated for potential neuroprotective roles in various models of neurodegeneration. |
Case Studies and Research Findings
-
Nicotinic Receptor Studies:
A study demonstrated that this compound selectively binds to the α7 nAChR, enhancing neurotransmitter release and potentially improving cognitive functions in animal models of Alzheimer's disease. -
Neuroprotective Effects:
Research indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies showed that treatment with this compound significantly reduced cell death in neuroblastoma cells exposed to harmful agents . -
Antimicrobial Properties:
Preliminary investigations into the antimicrobial activity of this compound revealed effectiveness against certain bacterial strains, suggesting its potential utility in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multiple steps including:
- Formation of the bicyclo[2.2.2]octane core via Diels-Alder reaction.
- Spirocyclization with an oxazolidine precursor under specific conditions.
These synthetic routes are optimized for yield and purity to facilitate further research and application in medicinal chemistry and material science .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize spirooxazolidine derivatives like Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidine]-5'-one?
Answer:
Spirooxazolidines are typically synthesized via multi-step procedures involving cyclization and spiroannulation. Key steps include:
- Cycloaddition reactions (e.g., [3+2] or [4+2]) to form the oxazolidine ring.
- Grignard reagent-mediated alkylation to construct the bicyclo[2.2.2]octane core, as seen in analogous systems using phenylmagnesium bromide and controlled temperature conditions (40–60°C) .
- Lactamization or lactonization for ring closure, often requiring anhydrous conditions and catalysts like p-toluenesulfonic acid .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products.
Basic: How is the structural integrity of spirooxazolidine derivatives validated during synthesis?
Answer:
Structural validation employs:
- NMR spectroscopy : H and C NMR confirm connectivity and stereochemistry. For example, the spiro carbon resonance appears as a distinct singlet in C NMR (δ 80–100 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. ESI-MS is preferred for polar derivatives .
- X-ray crystallography : Used to resolve ambiguous stereochemistry, particularly for spiro centers and fused rings .
Advanced: What strategies address stereochemical challenges in synthesizing enantiopure spirooxazolidines?
Answer:
Enantiocontrol is achieved via:
- Chiral auxiliaries : Temporarily introduced chiral groups (e.g., Evans oxazolidinones) guide asymmetric cyclization .
- Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselective spiroannulation .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze racemic mixtures .
For example, highlights the use of (2S)-configured oxirane intermediates to enforce spiro stereochemistry.
Advanced: How does the bicyclo[2.2.2]octane core influence the compound’s reactivity and intermolecular interactions?
Answer:
The bicyclo[2.2.2]octane scaffold imposes rigidity, which:
- Reduces conformational flexibility , enhancing binding specificity to biological targets (e.g., muscarinic receptors in ).
- Modulates electronic effects : The electron-rich oxazolidine ring participates in hydrogen bonding with polar residues in enzyme active sites .
- Affects solubility : The hydrophobic core necessitates formulation with co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays .
Advanced: How can researchers resolve contradictory data on reaction yields in spirooxazolidine synthesis?
Answer:
Contradictions often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) may sterically hinder cyclization, reducing yields. Comparative studies using Hammett plots can quantify substituent impacts .
- Reaction scalability : Batch-to-flow system transitions (e.g., microreactors) improve reproducibility by minimizing temperature gradients .
- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., over-oxidized intermediates), guiding protocol refinements .
Advanced: What computational tools predict the biological activity of spirooxazolidine derivatives?
Answer:
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like acetylcholine esterase (PDB ID 4EY7) .
- QSAR models : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data .
- Molecular dynamics (MD) : GROMACS simulations assess stability of ligand-receptor complexes over nanosecond timescales .
Basic: What are the key spectroscopic markers for distinguishing spirooxazolidine derivatives from non-spiro analogs?
Answer:
- IR spectroscopy : The carbonyl stretch (C=O) in oxazolidinones appears at 1740–1780 cm, while spiro carbons show unique bending modes (650–750 cm) .
- H NMR : Vicinal coupling constants ( Hz) between spiro carbons and adjacent protons indicate constrained geometry .
Advanced: How do steric effects in bicyclo[2.2.2]octane derivatives impact regioselectivity in substitution reactions?
Answer:
Steric hindrance at bridgehead positions directs reactivity:
- Nucleophilic attacks favor less hindered exo positions (e.g., substitution at C-2 over C-5 in bicyclo[2.2.2]octane systems) .
- Ring-opening reactions : Oxazolidine rings preferentially cleave at the less substituted C–O bond under acidic conditions .
Basic: What safety protocols are recommended for handling spirooxazolidine derivatives?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., HCN in nitrile synthesis) .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate .
Advanced: How can researchers optimize reaction conditions for spirooxazolidine derivatives to maximize enantiomeric excess (ee)?
Answer:
- Solvent screening : Polar aprotic solvents (e.g., THF, DMF) enhance catalyst-substrate interactions .
- Temperature control : Lower temperatures (–20°C to 0°C) reduce racemization during asymmetric steps .
- Catalyst loading : 5–10 mol% of chiral catalysts (e.g., Jacobsen’s thiourea) balances cost and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
